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Compound of Interest

Compound Name: (R)-2-(3-Fluorophenyl)pyrrolidine

Cat. No.: B1337241 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-2-(3-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in

medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring

can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable scaffold

for the development of novel therapeutics. The pyrrolidine ring, a common motif in many

biologically active compounds, provides a rigid framework for the precise spatial orientation of

substituents. This technical guide provides a comprehensive overview of the commercial

availability, potential synthetic and purification methodologies, and the relevant biological

context of (R)-2-(3-Fluorophenyl)pyrrolidine and its derivatives.

Commercial Availability and Suppliers
(R)-2-(3-Fluorophenyl)pyrrolidine, and its hydrochloride salt, are available from various

commercial suppliers. These compounds are typically offered in research quantities with purity

levels suitable for laboratory use.

Table 1: Commercial Suppliers and Product Specifications for (R)-2-(3-
Fluorophenyl)pyrrolidine (CAS: 920274-03-9)
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Supplier Product Number Purity
Available
Quantities

Sigma-Aldrich

(Ambeed)
A319087 97% 1g, 5g

Parchem 298690-72-9 Request Quote
Bulk and various

packaging sizes

ChemUniverse Q06679 95% 100mg, 250mg

ChemicalBook CB1875797 >98%
Inquire for pricing and

availability

BOC Sciences 920274-03-9 >95%
Inquire for pricing and

availability

Table 2: Commercial Suppliers and Product Specifications for (R)-2-(3-
Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1364890-61-8)

Supplier Product Number Purity
Available
Quantities

Sigma-Aldrich

(Ambeed)
A9358E1A 97% 1g, 5g

BLD Pharm BD00814935 >97% 1g, 5g, 25g

Physicochemical Properties
A summary of the key physicochemical properties for (R)-2-(3-Fluorophenyl)pyrrolidine is

provided below. These values are primarily based on information from commercial suppliers

and may vary slightly.

Table 3: Physicochemical Data for (R)-2-(3-Fluorophenyl)pyrrolidine
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Property Value

Molecular Formula C₁₀H₁₂FN

Molecular Weight 165.21 g/mol

Appearance Colorless to light yellow oil

Boiling Point ~232 °C (Predicted)

Density ~1.08 g/cm³ (Predicted)

CAS Number 920274-03-9

Experimental Protocols
While a specific, detailed synthesis protocol for (R)-2-(3-Fluorophenyl)pyrrolidine is not

readily available in peer-reviewed literature, a likely enantioselective synthetic route can be

adapted from established methods for the synthesis of chiral 2-arylpyrrolidines. One such

common and effective method involves the asymmetric reduction of a corresponding cyclic

imine precursor.

Proposed Synthesis Methodology: Asymmetric
Reduction of a Cyclic Imine
This protocol is a representative example and may require optimization.

1. Synthesis of the Pyrroline Precursor:

The synthesis would likely begin with the condensation of 1-(3-fluorophenyl)-4-chlorobutan-1-

one with a chiral auxiliary, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinyl imine.

Subsequent intramolecular cyclization would yield the corresponding 2-(3-fluorophenyl)-1-

pyrroline.

2. Asymmetric Reduction:

The chiral 2-(3-fluorophenyl)-1-pyrroline can then be subjected to diastereoselective reduction.
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Materials: 2-(3-fluorophenyl)-1-pyrroline, a reducing agent (e.g., Sodium borohydride

(NaBH₄) or Lithium aluminum hydride (LiAlH₄)), and an appropriate solvent (e.g., methanol

or tetrahydrofuran (THF)).

Procedure:

Dissolve the 2-(3-fluorophenyl)-1-pyrroline in the chosen solvent under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to a low temperature (e.g., 0 °C or -78 °C) to enhance stereoselectivity.

Slowly add the reducing agent to the stirred solution.

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Upon completion, quench the reaction carefully by the slow addition of water or an

appropriate aqueous solution.

Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄),

and concentrate under reduced pressure.

3. Deprotection (if a chiral auxiliary is used):

If a chiral auxiliary like (R)-tert-butanesulfinamide was used, the final step is the removal of the

auxiliary group, typically under acidic conditions, to yield the desired (R)-2-(3-
Fluorophenyl)pyrrolidine.

Purification Methodology
Purification of the final product is crucial to remove any remaining starting materials,

byproducts, and to ensure high enantiomeric purity.

Flash Column Chromatography: The crude product can be purified by flash column

chromatography on silica gel. The choice of eluent system (e.g., a gradient of ethyl acetate in

hexanes) would need to be optimized to achieve good separation.
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Chiral High-Performance Liquid Chromatography (HPLC): To determine and improve the

enantiomeric excess (e.e.) of the final product, chiral HPLC is the method of choice. A

suitable chiral stationary phase (e.g., a polysaccharide-based column) and mobile phase

(e.g., a mixture of heptane and isopropanol) would be selected and optimized for baseline

separation of the enantiomers. Supercritical Fluid Chromatography (SFC) is also a powerful

technique for chiral separations and can be employed for both analytical and preparative

scale purification.

Characterization
The structure and purity of the synthesized (R)-2-(3-Fluorophenyl)pyrrolidine would be

confirmed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be

used to confirm the chemical structure of the compound. The spectra would show

characteristic signals for the aromatic and pyrrolidine protons and carbons. ¹⁹F NMR would

confirm the presence and chemical environment of the fluorine atom.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular

weight of the compound and to provide information about its fragmentation pattern, further

confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for

the N-H bond of the secondary amine and the C-F bond of the fluorophenyl group.

Applications in Drug Discovery and Relevant
Signaling Pathways
The (R)-2-(3-Fluorophenyl)pyrrolidine scaffold is a key building block in the design of

molecules targeting various biological pathways implicated in disease. The incorporation of the

fluorophenylpyrrolidine moiety can be a strategic approach to modulate the pharmacological

properties of a lead compound.

Potential Therapeutic Targets
Based on the broader class of fluorinated pyrrolidine derivatives, (R)-2-(3-
Fluorophenyl)pyrrolidine could serve as a core structure for the development of inhibitors for
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several enzyme families and receptors, including:

Dipeptidyl Peptidase-IV (DPP-IV): DPP-IV inhibitors are a class of oral hypoglycemic agents

used for the treatment of type 2 diabetes. They work by preventing the degradation of

incretin hormones, which leads to increased insulin secretion and reduced glucagon levels.

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): RORγt is a nuclear receptor

that plays a crucial role in the differentiation of Th17 cells, which are involved in various

autoimmune and inflammatory diseases. Inverse agonists of RORγt are being investigated

as potential treatments for conditions like psoriasis and rheumatoid arthritis.

Murine Double Minute 2 (MDM2): MDM2 is an E3 ubiquitin ligase that negatively regulates

the p53 tumor suppressor protein. Inhibiting the MDM2-p53 interaction is a promising

strategy in cancer therapy to reactivate the tumor-suppressing function of p53. A complex

spirooxindole containing a chloro-fluorophenyl-pyrrolidine moiety has been reported as a

potent MDM2 inhibitor.

Signaling Pathway: The MDM2-p53 Axis
Given the precedent of a related compound targeting MDM2, understanding the MDM2-p53

signaling pathway is highly relevant for researchers working with (R)-2-(3-
Fluorophenyl)pyrrolidine-based scaffolds. Under normal cellular conditions, p53 levels are

kept low through continuous degradation mediated by MDM2. In response to cellular stress,

such as DNA damage or oncogenic signaling, this interaction is disrupted, leading to the

stabilization and activation of p53. Activated p53 then transcriptionally activates a range of

target genes that can induce cell cycle arrest, apoptosis, or senescence, thereby preventing

the proliferation of damaged cells.
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MDM2-p53 Signaling Pathway and Point of Intervention.

Conclusion
(R)-2-(3-Fluorophenyl)pyrrolidine is a commercially available and synthetically accessible

chiral building block with considerable potential in drug discovery. Its unique structural and

electronic properties make it an attractive scaffold for the development of modulators of various

therapeutically relevant targets. This guide provides researchers with a foundational

understanding of its commercial landscape, potential synthetic and purification strategies, and

the biological context in which it and its derivatives may function. Further research into the

specific biological activities of this compound is warranted to fully elucidate its therapeutic

potential.

To cite this document: BenchChem. [Commercial Availability and Technical Guide for (R)-2-
(3-Fluorophenyl)pyrrolidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1337241#commercial-availability-and-suppliers-of-r-
2-3-fluorophenyl-pyrrolidine]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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